2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride
説明
特性
IUPAC Name |
(2-methylquinolin-4-yl)-piperazin-1-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.2ClH/c1-11-10-13(12-4-2-3-5-14(12)17-11)15(19)18-8-6-16-7-9-18;;/h2-5,10,16H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGHLXNSEHEAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Multi-Step Synthesis via Piperazine Lomefloxacin Analogue (Patent CN102351843A)
A detailed synthesis route closely related to 2-methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride is described in the synthesis of 2-methylpiperazine lomefloxacin, which shares the quinoline-piperazine framework.
Step 1: Preparation of Quinoline Intermediate (Compound IX)
- React boric acid and glacial acetic acid mixture heated to 85–110 °C.
- Dropwise addition of diacetyl oxide followed by heating and addition of a quinoline precursor.
- Cooling, stirring, and filtration yield the quinoline intermediate.
Step 2: Coupling with Protected Piperazine
- Compound IX is reacted with 4-tertbutyloxycarbonyl-2-methylpiperazine and triethylamine in acetonitrile.
- Reflux for 24 hours leads to compound X, a protected piperazine quinoline derivative.
- Precipitation and filtration isolate the product.
Step 3: Deprotection and Hydrochloride Salt Formation
- Compound X is treated with 6 mol/L hydrochloric acid under reflux for 4 hours.
- Ethanol is removed under reduced pressure.
- The residue is filtered and washed to obtain the hydrochloride salt.
- pH adjustment with NaOH and glacial acetic acid, cooling, and filtration yield the crude product.
- Washing with ethanol and drying provide the pure 2-methylpiperazine lomefloxacin hydrochloride with >98% purity by HPLC.
Reaction Conditions Summary Table:
| Step | Reactants | Solvent(s) | Temperature | Time | Key Notes |
|---|---|---|---|---|---|
| 1 | Boric acid, acetic acid, diacetyl oxide, quinoline precursor | Glacial acetic acid | 85–110 °C (heating), then 20–30 °C (cooling) | 2–10 hours (reaction) | Formation of quinoline intermediate (IX) |
| 2 | Compound IX, 4-tertbutyloxycarbonyl-2-methylpiperazine, triethylamine | Acetonitrile | Reflux (~80 °C) | 24 hours | Formation of protected piperazine quinoline (X) |
| 3 | Compound X, 6 M HCl | Ethanol, water | Reflux (~78 °C) | ~4 hours | Deprotection and salt formation |
This method is scalable and yields high purity product suitable for pharmaceutical use.
Alternative Synthetic Routes Using Vilsmeier-Haack Formylation and Piperazine Substitution
According to a comprehensive review on 2-(piperazin-1-yl)quinoline derivatives, an alternative approach involves:
- Starting from 2-chloroquinoline-3-carbaldehyde derivatives prepared via Vilsmeier-Haack formylation of N-arylacetamides.
- Subsequent substitution of the 2-chloro group with piperazine to form 2-(piperazin-1-yl)quinoline intermediates.
- Further functionalization at the 4-position to introduce the carbonyl group linked to the piperazine nitrogen.
- Final conversion to the dihydrochloride salt by treatment with hydrochloric acid.
This method leverages classical electrophilic substitution and nucleophilic aromatic substitution reactions, providing an efficient route to diverse quinoline-piperazine derivatives.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The patent method is the most detailed and industrially relevant, providing a robust four-step synthesis with high purity and yield.
- The use of protecting groups such as tertbutyloxycarbonyl on piperazine nitrogen allows selective reactions and prevents side reactions.
- pH adjustments and controlled crystallization steps are critical for obtaining the dihydrochloride salt in pure form.
- Alternative methods using Vilsmeier-Haack formylation provide versatility in modifying the quinoline core but may require additional steps for carbonyl introduction at the 4-position.
- Analytical techniques such as HPLC, IR, NMR, and mass spectrometry are essential for confirming structure and purity during synthesis.
化学反応の分析
Types of Reactions
2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Medicinal Chemistry
The compound is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of:
- Antimalarial Agents : Research indicates that quinoline derivatives can effectively target Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibit IC50 values in the low nanomolar range, highlighting their potency against malaria.
- Anticancer Drugs : The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies suggest mechanisms involving cell cycle arrest and modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Biological Studies
2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride is employed in various biological studies to investigate its pharmacological properties:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. This makes it a potential lead compound for developing new antibiotics.
- Neuroprotective Effects : Studies suggest that it may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) could enhance cognitive function by increasing acetylcholine levels in the brain.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Bromine Position | Alters reactivity and potency |
| Piperazine Substitution | Enhances receptor interaction |
| Methyl Group Presence | Influences solubility and bioavailability |
These modifications significantly impact the compound's biological activity, guiding future drug design efforts.
Case Studies
Several case studies highlight the therapeutic potential of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride:
- Antimalarial Activity : A study demonstrated potent antimalarial effects against Plasmodium falciparum, with derivatives showing promising results in inhibiting parasite growth.
- Neuroprotective Effects : Research indicated that this compound could inhibit AChE, suggesting its potential use in treating Alzheimer's disease.
作用機序
The mechanism of action of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride and analogous compounds:
Key Observations:
- Piperazine Substitution : Compounds with piperazine at the 4-position (e.g., chloroquine, target compound) exhibit enhanced interaction with biological targets due to basic nitrogen atoms, facilitating lysosomal accumulation .
- Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to monohydrochloride derivatives (e.g., ).
Toxicity and Efficacy:
- 2-Methyl-4-(benzimidazol-2-yl)quinoline showed 85% synthesis yield and anticancer activity, highlighting the impact of heterocyclic substituents on efficacy .
Mechanism of Action:
- Piperazine-containing quinolines (e.g., chloroquine) disrupt heme detoxification in Plasmodium, while hydrazino derivatives (e.g., ) may act via reactive nitrogen species generation .
生物活性
2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride features a quinoline core substituted with a piperazine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline backbone followed by the introduction of the piperazine carbonyl group.
Antimicrobial Activity
Research indicates that 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity comparable to established antibiotics. In a study evaluating piperazine-containing compounds, derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
| Compound | Target Organism | Activity (% inhibition) |
|---|---|---|
| 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride | E. coli | 90.6% (compared to ciprofloxacin) |
| Other piperazine derivatives | Various strains | Enhanced activity observed |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis. Specifically, it has been noted to interact with key enzymes and receptors that regulate cancer cell survival .
Mechanisms of Action:
- Inhibition of Kinases: The compound's interaction with protein kinases has been highlighted as a significant mechanism through which it exerts its anticancer effects. In vitro assays have shown varying degrees of inhibitory activity against several kinases .
- Cell Cycle Arrest: Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride is crucial for optimizing its biological activity. Variations in the piperazine substituent or modifications to the quinoline core can significantly affect potency and selectivity against specific biological targets.
Key Findings:
- Substituents on the quinoline ring can enhance binding affinity to target proteins.
- The piperazine moiety plays a critical role in modulating solubility and bioavailability, impacting overall efficacy .
Case Studies
Several case studies have documented the biological effects of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride:
- In Vivo Models: In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Clinical Relevance: Ongoing clinical trials are exploring its potential as a therapeutic agent for resistant bacterial infections and specific cancer types.
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride, and what critical parameters influence yield?
- Methodological Answer: The synthesis typically involves coupling a piperazine derivative to a quinoline core via a carbonyl group. Key steps include:
- Nucleophilic Acyl Substitution: Reacting 4-chlorocarbonylquinoline derivatives with N-methylpiperazine in polar aprotic solvents (e.g., DMF, THF) at 50–80°C for 6–12 hours .
- Acidification: Treating the intermediate with HCl in ethanol to form the dihydrochloride salt.
Critical parameters include solvent choice (anhydrous conditions to prevent hydrolysis), stoichiometric ratios (1:1.2 quinoline:piperazine), and purification via recrystallization (ethanol/water mixtures) .
Q. How do researchers characterize the purity and structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the quinoline aromatic protons (δ 7.8–8.5 ppm) and piperazine methyl groups (δ 2.3–3.1 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- X-Ray Powder Diffraction (XRPD): Identifies crystalline phases, with characteristic peaks at 2θ = 10.5°, 15.3°, and 21.7° .
Q. What solvents are suitable for dissolving this compound in biological assays?
- Methodological Answer: The compound exhibits limited aqueous solubility but dissolves in:
- Dimethyl Sulfoxide (DMSO): Up to 10 mM at 25°C, ideal for stock solutions.
- Ethanol/Water Mixtures (1:1): For in vitro studies requiring lower organic solvent content .
Note: Sonication (30–60 seconds) enhances dissolution in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Assay Validation: Cross-validate using orthogonal methods (e.g., enzyme-linked immunosorbent assay (ELISA) vs. fluorescence polarization) to confirm target binding .
- Purity Reassessment: Impurities (>5%) from incomplete salt formation (e.g., mono- vs. dihydrochloride) can skew IC50 values. Re-purify via column chromatography (silica gel, CH2Cl2/MeOH 9:1) .
- Receptor Isoform Screening: Test activity against related receptors (e.g., PDGFR-β vs. VEGFR-2) to rule off-target effects .
Q. What strategies optimize the piperazine-quinoline coupling reaction under mild conditions?
- Methodological Answer:
- Catalytic Approaches: Use 1–5 mol% CuI or Pd(PPh3)4 to reduce reaction temperatures to 40–60°C .
- Protecting Groups: Temporarily protect the quinoline nitrogen with Boc groups to prevent side reactions, followed by deprotection with TFA .
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to PDGFR-β (PDB ID: 3MJG). Focus on piperazine’s interaction with Asp836 and quinoline’s π-π stacking with Phe837 .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor stability in GROMACS (50 ns trajectories) to assess binding free energy (MM/PBSA) .
Q. How does pH affect the compound’s stability during long-term storage?
- Methodological Answer:
- Accelerated Stability Testing: Store samples at pH 3–9 (25°C, 40% humidity) for 4 weeks. Monitor degradation via HPLC:
- Acidic Conditions (pH <5): 10–15% degradation due to protonation of the piperazine nitrogen.
- Neutral/Alkaline Conditions (pH 7–9): <5% degradation .
- Recommended Storage: Lyophilized form at -20°C in amber vials to prevent photodegradation .
Q. What is the environmental impact of degradation byproducts from this compound?
- Methodological Answer:
- Ecotoxicology Assays: Test byproducts (e.g., chlorinated quinoline derivatives) on Daphnia magna (48h LC50) and algal growth inhibition.
- Advanced Oxidation Processes (AOPs): Use UV/H2O2 to degrade the compound, monitoring intermediates via LC-MS. Major byproducts include 2-methylquinoline-4-carboxylic acid (low toxicity; EC50 >100 mg/L) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
